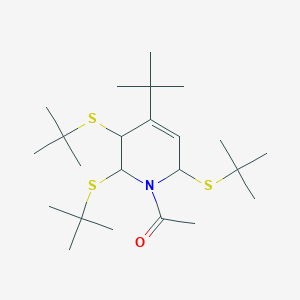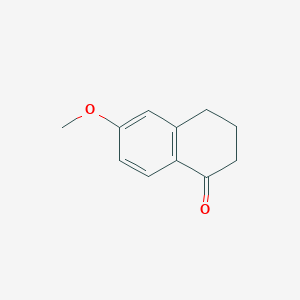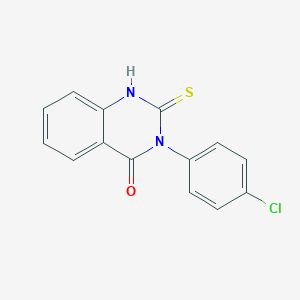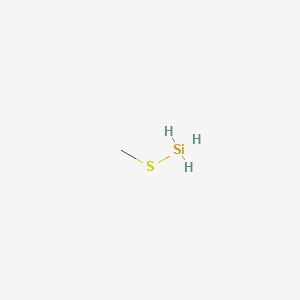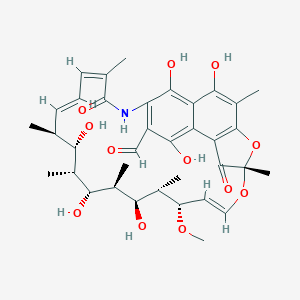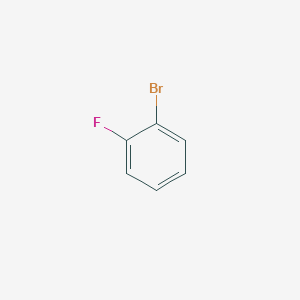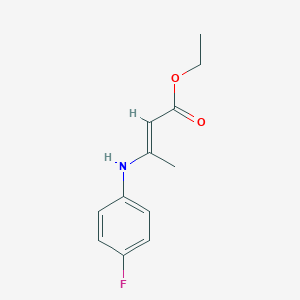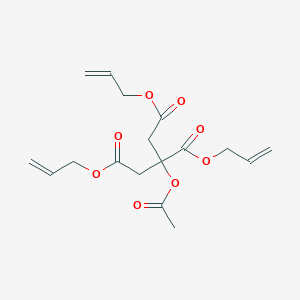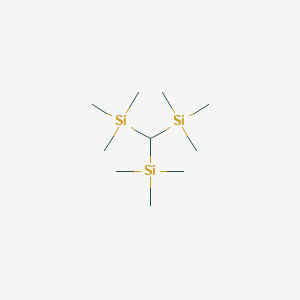
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one, also known as KAA-2, is a synthetic compound that belongs to the family of cyclohexenones. It has garnered the attention of researchers due to its potential applications in various scientific fields.
作用机制
The exact mechanism of action of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been shown to activate certain pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and DNA. It has also been shown to increase the activity of certain enzymes that are involved in the detoxification of harmful chemicals in the body.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one in lab experiments is its specificity. It has been shown to have a high degree of specificity for certain enzymes and proteins, which can make it a valuable tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and can cause cell death.
未来方向
There are several future directions for the study of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Another area of interest is its potential as a tool for studying the functions of certain enzymes and proteins. Future studies may focus on identifying the specific targets of this compound and elucidating its mechanism of action.
合成方法
The synthesis of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one involves several steps, including the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl acetoacetate to form 4-tert-butyl-2,6-dimethylphenol ethyl acetoacetate, which is then reacted with cyclohexanone to produce 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone. The final step involves the reaction of 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone with butyl bromide to form this compound.
科学研究应用
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that can prevent the spread of cancer.
属性
CAS 编号 |
16556-52-8 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC 名称 |
1-(4-butoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C16H28O2/c1-7-8-9-18-13-10-15(3,4)14(12(2)17)16(5,6)11-13/h10,14H,7-9,11H2,1-6H3 |
InChI 键 |
CEFRLRCVISSIDU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
规范 SMILES |
CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
其他 CAS 编号 |
16556-52-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




